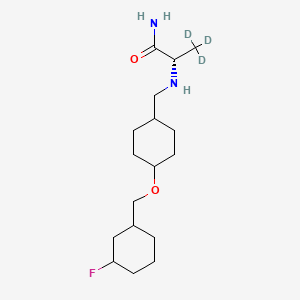
Trk II-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk II-IN-1 is a potent type II inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKB, TRKC, and the mutant TRKA G667C. It also inhibits other kinases such as FLT3, RET, and VEGFR2. This compound is primarily used in scientific research for studying TRK-driven cancers .
Preparation Methods
The synthesis of Trk II-IN-1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions. The final product is obtained through purification processes like recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
Trk II-IN-1 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles.
Coupling Reactions: These are often used to form carbon-carbon or carbon-heteroatom bonds, essential for building the complex structure of this compound
Scientific Research Applications
Trk II-IN-1 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of TRK-driven cancers, where it helps in understanding the role of TRK kinases in cancer progression and in developing targeted therapies. Additionally, it is used in cell biology to study kinase signaling pathways and in medicinal chemistry for drug discovery .
Mechanism of Action
Trk II-IN-1 exerts its effects by inhibiting the activity of tropomyosin receptor kinases. These kinases are involved in various cellular signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound can suppress the growth of cancer cells that rely on TRK signaling for survival. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Trk II-IN-1 is unique in its ability to inhibit multiple TRK isoforms and mutant forms with high potency. Similar compounds include:
Larotrectinib: A first-generation TRK inhibitor approved for the treatment of TRK fusion-positive cancers.
Entrectinib: Another first-generation TRK inhibitor with a broader target profile.
Repotrectinib: A second-generation TRK inhibitor designed to overcome resistance mutations.
Selitrectinib: Another second-generation TRK inhibitor with improved potency against resistant mutations
These compounds share a common mechanism of action but differ in their potency, selectivity, and ability to overcome resistance mutations.
Properties
Molecular Formula |
C29H31F3N8O |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(3R)-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-1-(3-pyridin-2-ylimidazo[1,2-b]pyridazin-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C29H31F3N8O/c1-37-12-14-38(15-13-37)18-20-5-6-22(16-23(20)29(30,31)32)35-28(41)21-9-11-39(19-21)27-8-7-26-34-17-25(40(26)36-27)24-4-2-3-10-33-24/h2-8,10,16-17,21H,9,11-15,18-19H2,1H3,(H,35,41)/t21-/m1/s1 |
InChI Key |
WYCSRUVPJUYDGP-OAQYLSRUSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)[C@@H]3CCN(C3)C4=NN5C(=NC=C5C6=CC=CC=N6)C=C4)C(F)(F)F |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3CCN(C3)C4=NN5C(=NC=C5C6=CC=CC=N6)C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)


![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)






![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)


